An In-depth Technical Guide to 2-Amino-4-chlorobenzenethiol
An In-depth Technical Guide to 2-Amino-4-chlorobenzenethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 2-Amino-4-chlorobenzenethiol (CAS No: 1004-00-8), a key intermediate in the synthesis of various heterocyclic compounds with significant biological activities.
Core Properties of 2-Amino-4-chlorobenzenethiol
2-Amino-4-chlorobenzenethiol, also known as 2-amino-4-chlorothiophenol, is an organosulfur compound featuring an aniline (B41778) and a thiophenol functional group. Its unique structure makes it a versatile building block in medicinal chemistry and materials science.
Physicochemical Data
The key physicochemical properties of 2-Amino-4-chlorobenzenethiol are summarized in the table below for easy reference.
| Property | Value | Citation(s) |
| Molecular Formula | C₆H₆ClNS | |
| Molecular Weight | 159.64 g/mol | |
| Melting Point | 56-61 °C | |
| Boiling Point | 100 °C at 1 Torr; 281.2 °C at 760 mmHg | |
| Appearance | White to light yellow or green powder/lump | |
| Solubility | Soluble in methanol (B129727) and ethanol; practically insoluble in water. | |
| pKa (Predicted) | 7.35 ± 0.11 | |
| Density (Predicted) | 1.372 ± 0.06 g/cm³ | |
| Refractive Index | 1.672 | |
| Flash Point | 123.9 °C |
Spectral Information
Detailed spectral data, including FTIR, ATR-IR, Raman, and 13C NMR, are available for 2-Amino-4-chlorobenzenethiol and its hydrochloride salt. This information is crucial for quality control and structural confirmation in synthetic applications. Researchers can access this data through various chemical databases and supplier websites.
Synthesis and Reactivity
The reactivity of 2-Amino-4-chlorobenzenethiol is primarily dictated by the nucleophilic character of the amino and thiol groups. These functional groups allow for a variety of chemical transformations, leading to the formation of diverse heterocyclic systems.
Caption: General synthesis route and key reactions of 2-Amino-4-chlorobenzenethiol.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 2-Amino-4-chlorobenzenethiol and its subsequent use in the preparation of biologically relevant heterocyclic compounds.
Protocol 1: Synthesis of 2-Amino-4-chlorobenzenethiol via Hydrolysis
This protocol is adapted from the general procedure for the synthesis of 2-aminothiophenols from 2-aminobenzothiazoles.
Materials:
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5-Chloro-2-aminobenzothiazole
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Potassium hydroxide (B78521) (KOH)
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Water
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Acetic acid (50% in water)
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Standard laboratory glassware and heating apparatus
Procedure:
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A mixture of 5-chloro-2-aminobenzothiazole (10 mmol) and KOH (100 mmol) in 20 mL of water is heated to 120 °C.
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The mixture is maintained at reflux for 24 hours.
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After cooling to room temperature, the mixture is filtered to remove any solid impurities.
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The filtrate is neutralized to a pH of 6 with a 50% aqueous solution of acetic acid.
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The resulting precipitate, 2-Amino-4-chlorobenzenethiol, is collected by filtration and dried.
Protocol 2: Synthesis of 7-Chloro-2,3-dihydro-1,5-benzothiazepines
This protocol describes the synthesis of 1,5-benzothiazepine (B1259763) derivatives, which have shown potential as α-glucosidase inhibitors. The reaction proceeds via a domino Michael addition and intramolecular cyclization.
Caption: Workflow for the synthesis of 1,5-benzothiazepine derivatives.
Materials:
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2-Amino-4-chlorobenzenethiol
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Substituted α,β-unsaturated ketone (chalcone)
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Hexafluoro-2-propanol (HFIP)
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Standard laboratory glassware
Procedure:
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Equimolar amounts of 2-Amino-4-chlorobenzenethiol and the corresponding chalcone (B49325) are stirred at room temperature in HFIP.
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The reaction is monitored for completion (typically a few hours).
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Upon completion, the solvent (HFIP) is removed under reduced pressure.
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The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired 2,3-dihydro-1,5-benzothiazepine derivative.
Protocol 3: Synthesis of 8-Chloro-Substituted Phenothiazines
This protocol is based on a general, transition-metal-free method for synthesizing phenothiazines from 2-aminobenzenethiols and cyclohexanones.
Materials:
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2-Amino-4-chlorobenzenethiol
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Substituted cyclohexanone (B45756)
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Potassium iodide (KI)
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(Benzylsulfonyl)benzene (or other suitable additive)
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Oxygen atmosphere
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Sealed reaction tube
Procedure:
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Potassium iodide (0.1 eq) and (benzylsulfonyl)benzene (0.1 eq) are added to a 10 mL reaction tube.
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The tube is sealed and purged with oxygen three times.
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2-Amino-4-chlorobenzenethiol (1 eq), the substituted cyclohexanone (1.5 eq), and chlorobenzene are added by syringe.
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The reaction vessel is stirred at 140 °C for 24 hours.
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After cooling to room temperature, the volatile components are removed under reduced pressure.
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The residue is purified by column chromatography on neutral aluminum oxide to afford the desired phenothiazine (B1677639) product.
Applications in Drug Discovery and Development
While 2-Amino-4-chlorobenzenethiol itself is not typically the active pharmaceutical ingredient, it serves as a critical scaffold for the synthesis of compounds with a wide range of biological activities. The resulting heterocyclic structures are of great interest in drug development.
1,5-Benzothiazepine Derivatives as α-Glucosidase Inhibitors
A significant application of 2-Amino-4-chlorobenzenethiol is in the synthesis of 2,3-dihydro-1,5-benzothiazepine derivatives. These compounds have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help manage hyperglycemia in diabetic patients.
Kinetic studies have shown that these derivatives can act as competitive inhibitors of α-glucosidase. Molecular docking studies suggest that the benzothiazepine (B8601423) core, along with its substituents, can form key interactions with the active site of the enzyme, leading to its inhibition. The development of these compounds represents a promising avenue for novel anti-diabetic therapies.
Caption: Mechanism of action for 1,5-benzothiazepine derivatives as α-glucosidase inhibitors.
Phenothiazine Derivatives
Phenothiazines are a class of compounds known for their wide range of pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties. The synthesis of novel phenothiazine structures using 2-Amino-4-chlorobenzenethiol allows for the exploration of new chemical space and the potential development of drugs with improved efficacy and side-effect profiles.
Safety and Handling
2-Amino-4-chlorobenzenethiol is classified as a hazardous substance and requires careful handling.
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Hazards: It can cause skin irritation and serious eye irritation. Some classifications also indicate it may cause severe skin burns and eye damage. It is associated with a strong, unpleasant odor (stench).
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Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust or vapors.
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Storage: Store in a tightly closed container in a cool, dry, and dark place. It is sensitive to air and light and should be stored under an inert atmosphere.
This guide provides a foundational understanding of 2-Amino-4-chlorobenzenethiol for professionals in the field. Its versatile chemistry and role as a precursor to bioactive molecules ensure its continued importance in research and development.
